
(2S)-4,4-Difluoro-2-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4,4-Difluoro-2-methylpentanoic acid, also known as DFMP, is a synthetic compound that has been widely used in scientific research. It is a chiral molecule that contains two fluorine atoms and a methyl group, which makes it a unique and valuable tool for studying various biological processes.
作用机制
(2S)-4,4-Difluoro-2-methylpentanoic acid exerts its biological effects by binding to specific sites on enzymes and proteins, which can alter their activity and conformation. The fluorine atoms in (2S)-4,4-Difluoro-2-methylpentanoic acid are known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, which can block substrate binding and catalysis. The methyl group in (2S)-4,4-Difluoro-2-methylpentanoic acid can also induce steric hindrance and affect protein folding and stability.
Biochemical and Physiological Effects
(2S)-4,4-Difluoro-2-methylpentanoic acid has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or protein. For example, (2S)-4,4-Difluoro-2-methylpentanoic acid has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased acetylcholine levels in the brain, which can improve cognitive function and memory. (2S)-4,4-Difluoro-2-methylpentanoic acid has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate levels in the body. This can lead to changes in blood pH and electrolyte balance, which can affect various physiological processes.
实验室实验的优点和局限性
(2S)-4,4-Difluoro-2-methylpentanoic acid has several advantages as a research tool, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has a long shelf life, which makes it a cost-effective and convenient tool for studying various biological processes. However, (2S)-4,4-Difluoro-2-methylpentanoic acid also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate safety precautions and control experiments when using (2S)-4,4-Difluoro-2-methylpentanoic acid in lab experiments.
未来方向
There are several future directions for the use of (2S)-4,4-Difluoro-2-methylpentanoic acid in scientific research. One potential application is in the development of new drugs that target specific enzymes and proteins. (2S)-4,4-Difluoro-2-methylpentanoic acid can be used as a starting point for the design of more potent and selective inhibitors, which can have therapeutic benefits for various diseases. Another potential application is in the study of membrane proteins, which are important targets for drug development but are difficult to study using traditional methods. (2S)-4,4-Difluoro-2-methylpentanoic acid can be used as a tool to probe the structure and function of membrane proteins, which can lead to new insights into their mechanisms of action. Overall, (2S)-4,4-Difluoro-2-methylpentanoic acid is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成方法
(2S)-4,4-Difluoro-2-methylpentanoic acid can be synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethylmagnesium bromide with 2-methylpentan-2-one, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then purified through recrystallization and column chromatography to obtain (2S)-4,4-Difluoro-2-methylpentanoic acid in high purity and yield.
科学研究应用
(2S)-4,4-Difluoro-2-methylpentanoic acid has been widely used in scientific research as a tool to study various biological processes, including enzyme kinetics, protein folding, and membrane transport. It has been shown to selectively inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase, which are important targets for drug development. (2S)-4,4-Difluoro-2-methylpentanoic acid has also been used to probe the structure and function of membrane proteins, such as ion channels and transporters, which play crucial roles in cellular signaling and homeostasis.
属性
IUPAC Name |
(2S)-4,4-difluoro-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNCQQYDYGIET-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4,4-Difluoro-2-methylpentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate](/img/structure/B2568037.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2568039.png)
![4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-benzoic acid](/img/structure/B2568040.png)

![Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2568044.png)
![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)
![Methyl 4-[({[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2568046.png)
![3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B2568047.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B2568051.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)
![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)
![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)